Dimethylcarbamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethylcarbamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLVWMUCHSLGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222928 | |
| Record name | Carbamic acid, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7260-94-8 | |
| Record name | N,N-Dimethylcarbamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7260-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007260948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Dimethylcarbamic Acid
Direct Synthesis Approaches
Direct synthesis approaches involve the formation of dimethylcarbamic acid from immediate precursors in a single conceptual step. These methods are often characterized by equilibrium limitations and the inherent instability of the product.
Reaction of Dimethylamine (B145610) with Carbon Dioxide
The reaction between dimethylamine and carbon dioxide represents the most fundamental approach to this compound. This reaction is reversible and typically leads to the formation of an adduct, dimethylammonium dimethylcarbamate (B8479999) (DIMCARB), which exists in equilibrium with the acid. researchgate.net The direct formation of the acid is favored at low temperatures, as higher temperatures tend to cause decarboxylation, shifting the equilibrium back to the starting materials. nih.gov The reaction is theoretically straightforward but challenging to control for the isolation of the free acid due to these equilibrium and stability issues.
The initial product of combining dimethylamine and carbon dioxide is often a 2:1 adduct, which is a liquid at ambient temperature. researchgate.net This adduct, commonly known as DIMCARB, is a stable precursor that can be considered a "distillable ionic liquid". researchgate.netnih.gov While often represented as the salt dimethylammonium dimethylcarbamate, the liquid form is a mixture of the neutral this compound and the salt. researchgate.net The crystalline salt form of DIMCARB has been isolated and its structure, stabilized by hydrogen bonds, has been confirmed by single-crystal X-ray analysis. researchgate.netnih.gov
Catalytic Systems in CO2 Fixation (e.g., Ruthenium-based catalysts)
The fixation of carbon dioxide using amines is a critical area of research, and catalytic systems are often employed to facilitate the formation of carbamates and their derivatives. Ruthenium-based catalysts have proven particularly effective in this regard. nih.govrsc.org For instance, ruthenium complexes can catalyze the three-component synthesis of vinyl carbamates from CO2, a secondary amine like diethylamine, and a terminal alkyne. rsc.orgrsc.org In these reactions, the presumed intermediate is a ruthenium-bound carbamate (B1207046), formed in situ from the amine and CO2.
One notable example is the use of a CO2-soluble ruthenium complex, trans-[RuCl2{P(OC2H5)3}4], for the stereoselective synthesis of Z-alkenyl carbamates. nih.gov This reaction demonstrates the transformation of the elusive carbamic acid, formed under supercritical CO2 (scCO2) conditions, into a stable, value-added product. nih.gov The choice of catalyst and ligands, such as using [RuCl2(p-cymene)]2 with 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE), has been shown to be crucial for achieving high regioselectivity and yield in the synthesis of anti-Markovnikov adducts of vinyl carbamates. rsc.orgrsc.org
Table 1: Effect of Ruthenium Catalyst on Vinyl Carbamate Synthesis Reaction of phenylacetylene, diethylamine, and CO2.
| Entry | Catalyst (1 mol%) | Ligand (1 mol%) | Yield (%) | Selectivity (anti-Markovnikov : Markovnikov) |
| 1 | RuCl3/(TPPTS)3 | - | 20 | 65 : 35 |
| 2 | [RuCl2(p-cymene)]2 | DPPE | 85 | >99 : <1 |
| 3 | [RuCl2(norbornadiene)]n | DPPE | 72 | >99 : <1 |
| 4 | Ru3(CO)12 | DPPE | 68 | 98 : 2 |
Data sourced from a study on Ru-catalyzed vinyl carbamate synthesis. rsc.org
Mechanistic Investigations of CO2 to Carbamate Conversion
The mechanism of carbamate formation from the reaction of amines with CO2 has been a subject of considerable study. Two primary pathways are often debated: the formation of a zwitterionic intermediate and the direct formation of carbamic acid. osti.gov Calculations have suggested that the formation of a 1,3-zwitterion is unlikely due to a high energy barrier. nih.gov
A more widely supported mechanism involves a concerted elementary reaction where the C–N and O–H bonds form synchronously through a single, four-membered transition state to yield the carbamic acid. nih.govacs.org This process can be catalytically assisted by another amine molecule or a Brønsted base, which facilitates the necessary proton transfer through a six-membered transition state, lowering the activation energy. nih.gov In some environments, such as at the interface of microdroplets, the reaction can be significantly accelerated, potentially through the formation of superacids that protonate CO2, making it more susceptible to nucleophilic attack by the amine. rsc.org The formation of the carbamate anion is observed, which is the deprotonated form of carbamic acid. rsc.org
Hydrolysis of Dimethylcarbamoyl Chloride
A well-established direct synthesis of this compound involves the hydrolysis of dimethylcarbamoyl chloride. wikipedia.org This reaction with water is rapid and produces this compound along with hydrochloric acid. wikipedia.org However, the this compound formed is unstable and readily decomposes back to dimethylamine and carbon dioxide, especially in aqueous media. wikipedia.org
The kinetics of this hydrolysis have been studied, revealing a unimolecular (SN1) mechanism. acs.orgnih.gov This is in contrast to the hydrolysis of other acyl chlorides like ethyl chloroformate or benzoyl chloride, which proceed via a bimolecular (SN2) mechanism. acs.org The rate of hydrolysis for dimethylcarbamoyl chloride is notably unaffected by the presence of bases like hydroxyl ions or amines in the water, which supports the SN1 pathway where the rate-determining step is the ionization of the C-Cl bond. acs.orgsci-hub.se The half-life for the hydrolysis is very short, reported to be about 6 minutes at 0 °C and 54 seconds at approximately 14 °C. wikipedia.org
Table 2: Kinetic Data for the Hydrolysis of Acyl Chlorides in Water
| Compound | Temperature (°C) | Hydrolysis Rate Constant (k, s⁻¹) | Entropy of Activation (ΔS‡, cal·mol⁻¹·K⁻¹) | Proposed Mechanism |
| Dimethylcarbamoyl Chloride | 25.0 | - | +5.6 | SN1 |
| Ethyl Chloroformate | 25.0 | - | -12.4 | SN2 |
| Isopropyl Chloroformate | 25.0 | - | +4.9 | SN1/SN2 |
Data sourced from kinetic studies on acyl chloride hydrolysis. nih.govcdnsciencepub.com
Deprotonation of Carbamate Esters to Yield this compound
The generation of this compound from its esters is conceptually linked to deprotection strategies in organic synthesis. Carbamate esters, such as the tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivatives of amines, are widely used as protecting groups. masterorganicchemistry.comorganic-chemistry.org The cleavage of these groups often proceeds through the transient formation of the corresponding carbamic acid.
For example, the acid-catalyzed deprotection of a Boc-protected amine involves protonation of the carbamate oxygen, followed by the loss of a tert-butyl carbocation. masterorganicchemistry.com This step yields the unstable carbamic acid intermediate, which rapidly undergoes decarboxylation to give the free amine and carbon dioxide. masterorganicchemistry.com While the primary goal of this reaction is to generate the amine, it inherently proceeds via the formation of the carbamic acid. Therefore, this deprotection serves as a method to generate the carbamic acid in situ, which then decomposes. A patented method involves the hydrogenation of esters derived from N-carbobenzoxy (Cbz)-protected amines, which also yields the carbamic acid derivative as an intermediate before its final transformation.
Indirect Synthesis Pathways
Indirect pathways involve the formation of this compound from precursors that require more than a simple, single transformation. These routes often leverage stable intermediates that can be isolated and subsequently converted to the target acid.
A key example of an indirect pathway is the use of dimethylammonium dimethylcarbamate (DIMCARB) as a stable, isolable precursor. researchgate.net DIMCARB is formed from the direct reaction of dimethylamine and CO2 and can be stored and handled as an ionic liquid. sigmaaldrich.com The thermal decomposition of DIMCARB can be controlled to release this compound, although this process is sensitive to conditions and can also lead to the reformation of dimethylamine and CO2. researchgate.net The utility of DIMCARB lies in its ability to act as a convenient source for the in situ generation of this compound or its constituent parts in various chemical reactions. nih.gov
From Dimethylamine and Phosgene (B1210022) Derivatives
A primary industrial method for producing the direct precursor to many this compound derivatives, dimethylcarbamoyl chloride (DMCC), involves the reaction of dimethylamine with phosgene. wikipedia.org This synthesis can be conducted under different conditions, leading to varying yields.
The reaction was first reported in 1879. wikipedia.org In a high-yield process, gaseous dimethylamine is reacted with an excess of phosgene (in a 3:1 ratio) in a flow reactor at high temperatures (275 °C), achieving yields of up to 90%. wikipedia.org The use of excess phosgene is crucial to suppress the formation of urea (B33335) by-products. wikipedia.org
Alternatively, the synthesis can be performed at a laboratory scale using phosgene derivatives like diphosgene or triphosgene. wikipedia.org This method employs a two-phase system of benzene-xylene and water in a stirred reactor, with an acid scavenger such as sodium hydroxide (B78521). wikipedia.org However, this approach results in significantly lower yields (around 56%) due to the high sensitivity of DMCC to hydrolysis. wikipedia.org DMCC can also be formed when reacting trimethylamine (B31210) with phosgene. wikipedia.org
Table 1: Comparison of Synthesis Methods for Dimethylcarbamoyl Chloride (DMCC)
| Feature | High-Temperature Flow Reactor | Laboratory Scale (Two-Phase System) |
|---|---|---|
| Reactants | Gaseous Dimethylamine, Phosgene | Aqueous Dimethylamine, Diphosgene/Triphosgene |
| Reactant Ratio | 3:1 (Phosgene:Dimethylamine) | Not specified |
| Temperature | 275 °C | Not specified |
| Key Condition | Flow reactor, excess phosgene | Stirred reactor, acid scavenger (NaOH) |
| Yield | ~90% | ~56% |
| Reference | wikipedia.org | wikipedia.org |
Conversion of Urea-based Intermediates
Carbamates can be synthesized through the transfunctionalization of urea and its derivatives. One method involves reacting substituted ureas with organic carbonates using a catalyst. researchgate.net For instance, the synthesis of methyl methyl carbamate can be achieved by reacting dimethyl urea (DMU) with dimethyl carbonate (DMC) in the presence of di-n-butyltin oxide (DBTO) as a catalyst. researchgate.net The reactivity in this process is influenced by the basicity of the urea used. researchgate.net
Another approach utilizes urea as an environmentally friendly carbonyl source for synthesizing primary carbamates from alcohols. organic-chemistry.org This reaction is effectively catalyzed by indium triflate, which facilitates the conversion of various linear, branched, and cyclic alcohols into their corresponding carbamates in good to excellent yields. organic-chemistry.org The same catalytic system can be applied to the carbamoylation of amines to produce N-substituted ureas. organic-chemistry.org
Table 2: Urea-Based Carbamate Synthesis
| Method | Reactants | Catalyst | Key Finding | Reference |
|---|---|---|---|---|
| Transfunctionalization | Dimethyl Urea, Dimethyl Carbonate | Di-n-butyltin oxide (DBTO) | Basicity of urea plays a vital role in catalytic activity. | researchgate.net |
| Direct Carbamoylation | Alcohols, Urea | Indium triflate | An ecofriendly route for producing primary carbamates from various alcohols. | organic-chemistry.org |
Green Chemistry Principles in this compound Synthesis
In response to the high toxicity of reagents like phosgene, significant research has focused on developing safer, more environmentally benign synthetic routes for carbamates. bohrium.comacs.org These "green" methodologies prioritize the avoidance of hazardous chemicals and the use of renewable feedstocks. acs.orgmdpi.com
Phosgene-Free Routes and Alternatives
Phosgene-free synthesis is a central goal in the green production of carbamates and their isocyanate precursors. bohrium.comacs.orgnih.gov A prominent alternative to phosgene is the use of dimethyl carbonate (DMC). bohrium.comresearchgate.net The synthesis of methyl N-phenyl carbamate from aniline (B41778) and DMC, for example, avoids the use of phosgene and the formation of HCl as a by-product, which are drawbacks of the traditional phenyl isocyanate route. bohrium.com Various lead compounds have been shown to effectively catalyze this methoxycarbonylation reaction. bohrium.com
Acid-functionalized ionic liquids have also been employed as effective and reusable catalysts for the selective synthesis of carbamates from amines and dimethyl carbonate. researchgate.net Furthermore, the decomposition of dicarbamates, which can be produced without phosgene, offers another pathway to valuable compounds like isocyanates. nih.gov
Utilization of Carbon Dioxide as a C1 Feedstock
Carbon dioxide (CO2) is an attractive C1 feedstock for chemical synthesis due to its abundance, low cost, and low toxicity. mdpi.comoup.com Its utilization aligns with the principles of green chemistry by converting a greenhouse gas into value-added chemicals. mdpi.com
The reaction of primary and secondary amines with carbon dioxide is a practical method for synthesizing substituted ammonium (B1175870) carbamates. thieme-connect.de Specifically, dimethylamine reacts with CO2 to form dimethylammonium dimethylcarbamate. oup.com This resulting compound, a liquid, can serve as a soluble medium for further reactions, such as the hydrogenation of CO2. oup.com A mild, metal-free method for synthesizing carbamates involves trapping an isocyanate intermediate with an alcohol; this intermediate is generated from a carbamic acid derived from an arylamine and CO2. organic-chemistry.org
Synthesis of this compound Derivatives via Carbamoylation
Dimethylcarbamoyl chloride (DMCC) is a key reagent for introducing a dimethylcarbamoyl group onto a substrate, a process known as carbamoylation. chemicalbook.com This reaction is widely used to produce dimethyl carbamate esters from alcohols and phenols, many of which exhibit pharmacological or pesticidal activity. chemicalbook.com
The mechanism involves the reaction of DMCC with the hydroxyl group of an alcohol or phenol (B47542). tandfonline.com As an acyl chloride, DMCC's chlorine atom is displaced by the nucleophilic oxygen of the hydroxyl group, forming the corresponding N,N-dimethylcarbamate. chemicalbook.com For example, N,N-dimethylcarbamates containing a N,N-dibenzylamino moiety have been synthesized by carbamoylating an amino alcohol at the oxygen atom with N,N-dimethylcarbamoyl chloride. tandfonline.com The reaction of DMCC with thiols yields thiolourethanes, while its reaction with amines produces substituted ureas. chemicalbook.com
Table 3: Examples of Carbamoylation Reactions with DMCC
| Substrate Type | Product Type | General Reaction | Reference |
|---|---|---|---|
| Alcohols/Phenols | N,N-Dimethylcarbamates | R-OH + (CH₃)₂NCOCl → R-OC(O)N(CH₃)₂ + HCl | chemicalbook.com |
| Amino alcohols | N,N-Dimethylcarbamates | HO-R-NR'₂ + (CH₃)₂NCOCl → (CH₃)₂NCO₂-R-NR'₂ | tandfonline.com |
| Thiols | Thiolourethanes | R-SH + (CH₃)₂NCOCl → R-SC(O)N(CH₃)₂ + HCl | chemicalbook.com |
Advanced Studies in Chemical Reactivity and Reaction Mechanisms of Dimethylcarbamic Acid
Intrinsic Reactivity Profiles
Dimethylcarbamic acid, possessing a carboxylic acid functional group, is characterized by its ability to donate a proton. The acidity of this compound is quantified by its acid dissociation constant (pKa), which represents the equilibrium point of its deprotonation in a solution. Theoretical calculations have been employed to estimate this value, though different predictive models have yielded a range of results. These predictions are crucial for understanding how the compound will behave in various chemical environments.
The dynamics of proton transfer are fundamental to the acid-base chemistry of this compound. In an equilibrium state, protons are continuously exchanged between the acid and its conjugate base. The rate and mechanism of this transfer are influenced by factors such as the solvent and the presence of other acidic or basic species. While detailed experimental studies on the specific proton transfer dynamics of this compound are limited, its behavior is governed by the general principles of acid-base reactions, where the proton moves from the carboxylic acid group to a proton acceptor.
| Predicted pKa Value | Source/Method | Citation |
|---|---|---|
| 4.34 | ChemAxon | |
| -1.67 ± 0.12 | Prediction Model | chemicalbook.comguidechem.com |
The chemical structure of this compound imparts both nucleophilic and electrophilic characteristics, allowing it to participate in a variety of reactions.
Electrophilic Character: The carbonyl carbon of the carboxylic acid group is electron-deficient due to the electronegativity of the two oxygen atoms bonded to it. This makes it an electrophilic center, susceptible to attack by nucleophiles. In reactions such as esterification or amidation, a nucleophile (like an alcohol or an amine) attacks this carbonyl carbon. This initiates a nucleophilic acyl substitution, where the hydroxyl (-OH) group is ultimately replaced by the incoming nucleophile, forming a new ester or amide derivative, respectively.
Nucleophilic Character: Conversely, the lone pairs of electrons on the oxygen atoms and the nitrogen atom give this compound nucleophilic properties. The nitrogen atom's lone pair is somewhat delocalized by resonance with the carbonyl group, which reduces its nucleophilicity compared to its parent amine (dimethylamine). However, the oxygen atoms, particularly the carbonyl oxygen, can act as nucleophiles or hydrogen bond acceptors in various interactions. Computational methods, such as the calculation of Fukui indices, can be used to identify these reactive sites within the molecule.
Decomposition Pathways and Kinetics
This compound is known to be an unstable compound that often exists as a transient intermediate. Its decomposition, particularly under thermal stress, has been a subject of theoretical and computational investigation.
The primary thermal decomposition pathway for this compound involves its breakdown into two smaller, more stable molecules: carbon dioxide (CO₂) and dimethylamine (B145610) ((CH₃)₂NH). This reaction is a decarboxylation process, where the carboxylic acid group is eliminated as CO₂. The reaction is reversible, and the formation of this compound is favored at lower temperatures, while higher temperatures shift the equilibrium toward the decomposition products.
This decomposition is often rapid, which contributes to the difficulty in isolating pure this compound.
Theoretical studies have elucidated the mechanism and kinetics of the thermal decomposition of this compound. The process is characterized as a unimolecular elimination reaction, meaning the rate-determining step involves a single molecule of the acid. libretexts.org The kinetics of such reactions are typically first-order, where the rate depends solely on the concentration of the this compound. scienceinfo.comyoutube.com
Computational models suggest that the decomposition proceeds through a specific, high-energy intermediate structure known as a transition state. For this compound, this is proposed to be a four-membered cyclic transition state. In this arrangement, the hydrogen atom of the hydroxyl group is transferred to the nitrogen atom simultaneously with the cleavage of the carbon-nitrogen bond, leading to the formation of the final products. This concerted, asynchronous process involves significant rearrangement of electrons within the molecule at the peak of the reaction energy profile.
| Parameter | Description | Citation |
|---|---|---|
| Reaction Type | Unimolecular Elimination (Decarboxylation) | libretexts.org |
| Products | Dimethylamine and Carbon Dioxide | |
| Proposed Transition State | Four-membered cyclic structure | |
| Key Process | Intramolecular proton transfer from oxygen to nitrogen coupled with C-N bond cleavage. | nih.gov |
Hydrolytic Stability and Pathways
This compound is characterized by its limited stability in aqueous environments, readily undergoing hydrolysis. The stability is significantly influenced by pH and temperature. Under aqueous conditions, it is in equilibrium with dimethylamine and carbon dioxide, and at higher temperatures, the equilibrium shifts towards the starting materials due to decarboxylation. The hydrolysis of related compounds, such as dimethylcarbamoyl chloride, provides insight into the reactivity of the carbamoyl (B1232498) moiety. The hydrolysis of dimethylcarbamoyl chloride is rapid, with a half-life of about 6 minutes at 0 °C and 54 seconds at approximately 14 °C. wikipedia.org This rapid hydrolysis proceeds via a unimolecular (SN1) mechanism, where the rate-determining step is the ionization of the carbon-chlorine bond. nih.gov This is in contrast to the bimolecular (SN2) mechanism observed for other acyl chlorides like ethyl chloroformate. The rate of hydrolysis for dimethylcarbamoyl chloride is notably unaffected by the presence of bases, which supports the SN1 pathway.
Carbamate (B1207046) esters derived from this compound also exhibit susceptibility to hydrolysis, particularly under acidic or alkaline conditions. At a pH greater than 9, hydroxide (B78521) ions can cleave the carbamate bond, leading to the release of carbon dioxide and the corresponding amine. The stability of these esters is also influenced by steric effects; bulkier substituents can hinder nucleophilic attack at the carbonyl carbon, thus slowing the rate of hydrolysis.
| Temperature (°C) | Half-life |
|---|---|
| 0 | ~6 minutes |
| ~14 | 54 seconds |
Reaction with Functional Groups and Reagents
This compound and its derivatives, particularly dimethylcarbamoyl chloride, are versatile reagents in organic synthesis, participating in a variety of chemical transformations.
Dimethylcarbamates are commonly synthesized through the esterification of this compound derivatives. A prevalent method involves the reaction of dimethylcarbamoyl chloride with alcohols or phenols. wikipedia.org This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol or phenol (B47542) attacks the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride, displacing the chloride leaving group. These reactions are typically conducted under anhydrous conditions to prevent the hydrolysis of the carbamoyl chloride. The resulting dimethylcarbamate (B8479999) esters are generally stable compounds at room temperature.
This compound can react with isocyanates to form substituted ureas. This reaction involves the nucleophilic addition of the carbamic acid to the isocyanate. More broadly, carbamic acid intermediates, generated in situ from an amine and carbon dioxide, can be trapped by various amines to produce unsymmetrical ureas. nih.govorganic-chemistry.orgresearchgate.net
The dimethylcarbamoyl group, when part of an O-aryl carbamate, serves as a powerful directed metalation group (DMG) in directed ortho-metalation (DoM) chemistry. nih.govacs.orgnih.gov The O-carbamate group is considered one of the strongest DMGs, directing the deprotonation of the aromatic ring at the position ortho to the carbamate. nih.govacs.orguwindsor.ca This regioselectivity is attributed to the ability of the carbamoyl group to coordinate with the organolithium base, thereby lowering the activation energy for deprotonation at the adjacent position. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol. acs.orgunilag.edu.ng This methodology provides a powerful tool for the synthesis of polysubstituted aromatic compounds. unilag.edu.ngacs.orgresearchgate.net
| Directed Metalation Group (DMG) | Relative Directing Ability |
|---|---|
| -OCONR₂ | Very Strong |
| -CONR₂ | Strong |
| -OMOM | Moderate |
| -OMe | Moderate |
| -Cl | Weak |
Derivatives of this compound can be utilized in cycloaddition reactions. For instance, unsaturated conjugated aldehydes, such as crotonaldehyde, react with dimethylcarbamoyl chloride to form dienyl carbamates. wikipedia.org These dienyl carbamates can subsequently serve as dienes in Diels-Alder reactions, a powerful method for the formation of six-membered rings. wikipedia.org
While this compound is formed from dimethylamine, its derivatives can be used to synthesize amides from carboxylic acids. Alkali metal carboxylates react with dimethylcarbamoyl chloride to yield the corresponding dimethylamides. wikipedia.org This reaction represents a nucleophilic acyl substitution where the carboxylate anion acts as the nucleophile. Generally, the direct condensation of carboxylic acids and amines to form amides is challenging due to the formation of unreactive carboxylate salts. libretexts.orglibretexts.org Therefore, activating agents are often employed. libretexts.org Alternatively, converting the carboxylic acid to a more reactive species, such as an acyl chloride, facilitates the reaction with an amine. fishersci.it
Spectroscopic and Advanced Characterization Methodologies
Methodological Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of dimethylcarbamic acid and its derivatives. wikipedia.org It provides detailed information about the structure, dynamics, and chemical environment of the molecules. wikipedia.org Both ¹H and ¹³C NMR are routinely employed.
In ¹H NMR spectroscopy, the protons of the two methyl groups attached to the nitrogen atom typically produce a single resonance signal due to their chemical equivalence. The chemical shift (δ) of these methyl protons is generally observed in the range of 2.8–3.2 ppm. The exact position is influenced by the solvent and the nature of the rest of the molecule, particularly for derivatives. The acidic proton of the carboxyl group (-COOH) is often broad and its chemical shift is highly variable, depending on concentration, solvent, and temperature. In some cases, such as when using D₂O as a solvent, this proton may be exchanged, leading to its disappearance from the spectrum. hmdb.ca
¹³C NMR spectroscopy provides valuable information about the carbon skeleton. The carbon atom of the carbonyl group (C=O) in this compound and its esters typically resonates at a chemical shift of approximately 155–160 ppm. The carbon atoms of the N-methyl groups show a signal in the aliphatic region of the spectrum. The precise chemical shifts can aid in confirming the structure of various derivatives. mdpi.com For complex molecules, two-dimensional NMR techniques like COSY, HSQC, and HMBC are utilized for complete structural assignment. mdpi.com
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (N-CH₃) | ~2.9 |
| ¹H (COOH) | Variable |
| ¹³C (C=O) | ~158 |
| ¹³C (N-CH₃) | ~36 |
Data based on typical chemical shift ranges and predictive tools. hmdb.cahmdb.ca
Methodological Applications of Mass Spectrometry (MS)
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives, which aids in their identification and structural confirmation. nist.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition of a molecule by providing a highly accurate mass measurement.
Electron ionization (EI) is a common technique used for volatile compounds. The mass spectrum of ethyl dimethylcarbamate (B8479999), a simple ester of this compound, shows a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov The fragmentation pattern is also characteristic; for instance, a common fragment observed is the dimethylaminocarbonyl cation, [(CH₃)₂NCO]⁺. The fragmentation of the parent molecule provides clues to its structure. pearson.com
For less volatile or thermally labile derivatives, softer ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are employed, often coupled with liquid chromatography (LC-MS) or tandem mass spectrometry (MS/MS). hmdb.caresearchgate.net These methods typically show the protonated molecule [M+H]⁺ or other adducts, with minimal fragmentation in the initial MS scan. MS/MS experiments can then be performed to induce fragmentation and obtain structural information. researchgate.net
Methodological Applications of Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mt.comnih.gov
IR spectroscopy is particularly useful for identifying the characteristic carbonyl (C=O) stretching vibration of the carbamic acid group and its derivatives. nih.gov For this compound and its esters, a strong absorption band is typically observed in the region of 1700–1750 cm⁻¹. oup.com The exact frequency can be influenced by hydrogen bonding and the electronic effects of substituents. oup.com For instance, the carbonyl stretch in trimethylgermyl dimethylcarbamate is found at 1662 cm⁻¹ in a CCl₄ solution. cdnsciencepub.com Other characteristic bands include C-N stretching and various bending vibrations of the methyl groups.
Raman spectroscopy, which relies on inelastic scattering of light, is also sensitive to molecular vibrations. mt.com While the carbonyl stretch is also observable in Raman spectra, it is often weaker than in the IR spectrum. nih.gov Conversely, symmetric vibrations and those of non-polar bonds can be more intense in Raman spectra. Theoretical calculations are often used to assign the observed vibrational frequencies to specific molecular motions. researchgate.net The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. nih.gov
Table 2: Key IR Absorption Frequencies for Dimethylcarbamates
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O | Stretch | 1700 - 1750 |
| C-N | Stretch | 1150 - 1250 |
| O-H | Stretch (acid) | 2500 - 3300 (broad) |
| N-CH₃ | Bend | 1400 - 1450 |
Data compiled from various sources. oup.com
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for the separation, purification, and purity assessment of this compound and its derivatives. nih.gov The choice of technique depends on the properties of the compound, such as volatility and polarity.
Gas chromatography (GC) is suitable for volatile and thermally stable derivatives, such as short-chain alkyl esters of this compound. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification of the components of a mixture. researchgate.net For compounds with poor volatility, derivatization to more volatile forms, such as silylation, can be employed. researchgate.net
High-performance liquid chromatography (HPLC) is a versatile technique for a wide range of compounds, including those that are non-volatile or thermally labile. sielc.com Reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). sigmaaldrich.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a sample can be determined by the presence of a single major peak in the chromatogram. Different detectors can be used, including UV-Vis and mass spectrometry (LC-MS), the latter providing definitive identification of the separated components. sielc.com
X-ray Crystallography for Structural Elucidation of Derivatives
X-ray crystallography is a powerful technique that provides the precise three-dimensional atomic arrangement of a molecule in its crystalline state. wikipedia.org While obtaining a suitable single crystal of this compound itself can be challenging, the crystal structures of many of its derivatives, including salts and metal complexes, have been determined. researchgate.netresearchgate.net
For example, the crystal structure of dimethylammonium N,N-dimethylcarbamate has been reported, revealing details about the hydrogen bonding interactions between the cation and anion in the crystal lattice. researchgate.netresearchgate.net X-ray crystallography has also been instrumental in characterizing the coordination of dimethylcarbamate ligands to metal centers in various complexes. iucr.orgcapes.gov.br This technique is invaluable for confirming the absolute structure of newly synthesized derivatives and for studying intermolecular interactions. researchgate.net
Theoretical and Computational Chemistry Studies on Dimethylcarbamic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to investigating the electronic structure, geometry, and energetics of dimethylcarbamic acid and its reactions.
Density Functional Theory (DFT) has become a principal method for studying the reaction mechanisms involving this compound due to its balance of computational cost and accuracy. DFT calculations, using functionals like B3LYP and M06, and basis sets such as 6-31G* or 6-311++G(df,p), have been employed to model various chemical transformations. researchgate.netresearchgate.net
One area of significant study is the formation and decomposition of this compound. The reaction between carbon dioxide (CO2) and dimethylamine (B145610) (DMA) to form this compound has been investigated, with DFT calculations revealing that the reaction is significantly influenced by the aggregation state of the amine. nih.gov The reaction with a DMA monomer faces a high activation energy barrier, whereas the reaction with a DMA dimer or trimer proceeds much more readily, indicating a catalytic effect of additional amine molecules. nih.gov
DFT studies have also elucidated the decomposition pathways of related carbamates, which often produce this compound as an unstable intermediate. For instance, the gas-phase elimination of 2-arylethyl N,N-dimethylcarbamates proceeds via a concerted, asynchronous six-membered cyclic transition state to yield N,N-dimethylcarbamic acid and a substituted styrene. researchgate.net This unstable acid intermediate then rapidly decarboxylates through a four-membered cyclic transition state to give dimethylamine and carbon dioxide. researchgate.netresearchgate.net
The energetics of these reactions, including activation energies and reaction enthalpies, are key outputs from DFT studies. These calculations help to predict the feasibility and kinetics of proposed reaction pathways. For example, DFT has been used to model the energetics of carbamate (B1207046) bond cleavage and the role of catalysts in lowering activation barriers. researchgate.net
Table 1: Selected DFT Studies on Reactions Involving this compound and its Derivatives
| Reaction Studied | DFT Functional/Basis Set | Key Findings |
| Formation from CO2 and Dimethylamine (DMA) Clusters | Not Specified in Abstract | The reaction rate increases significantly as the DMA cluster size increases from monomer to trimer, lowering the activation energy barrier for the rate-limiting step. nih.gov |
| Gas-Phase Elimination of 2-Arylethyl N,N-dimethylcarbamates | MPW1PW91/6-31G(d,p) | Proceeds via a six-membered cyclic transition state to form this compound, which then decomposes. researchgate.net |
| Reaction of N,O-dimethylcarbamate with Methylamine (B109427) | B3LYP/M06 | A two-step route involving a tetracoordinated carbon intermediate is unlikely; reactions with a methylamine dimer are kinetically and thermodynamically favored. eco-vector.com |
| Formation of Dimethylammonium Dimethylcarbamate (B8479999) (DIMCARB) | M11/KTZVP | The previously proposed mechanism was found to be unlikely; a new mechanism involving a hydrogen-bonded association is suggested. researchgate.net |
Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, are crucial for accurate conformational analysis. Methods like Møller-Plesset perturbation theory (MP2) have been used alongside DFT to study the structures of reactants, products, and transition states. researchgate.netresearchgate.net
For derivatives like cyclohexyl-N,N-dimethylcarbamate, ab initio calculations have been used to determine the populations of different conformers, such as axial and equatorial forms. researchgate.net These theoretical results can be compared with experimental data from techniques like dynamic NMR to validate the computational models. researchgate.netibict.br Such studies provide a detailed picture of the conformational preferences that govern the molecule's shape and, consequently, its reactivity. For instance, calculations on 2-oxo-2H-chromen-7-yl dimethylcarbamates assumed the most stable conformation involves the coumarin (B35378) system and amide moiety being perpendicular to each other. journals.co.za
Molecular Dynamics Simulations and Conformation Analysis
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and interactions with the environment. While direct MD simulations on this compound are not widely reported, studies on its derivatives, such as rivastigmine (B141) and other carbamates, offer valuable information. nih.gov
MD simulations can reveal the stability of ligand-protein complexes, showing how a molecule adapts its conformation within a biological target's active site over time. nih.govrsc.org These simulations highlight the flexibility of the molecule and the dynamic nature of its interactions, which static models like docking cannot fully capture. rsc.org For example, MD simulations have shown that both strong hydrogen bonds and weaker van der Waals forces contribute to the stability of flavonoid carbamate hybrids in enzyme active sites. rsc.org
Transition State Theory in Kinetic Modeling
Transition State Theory (TST) is a cornerstone for modeling the kinetics of chemical reactions. In conjunction with quantum chemical calculations that locate and characterize transition state structures, TST allows for the prediction of reaction rate constants.
Theoretical studies on the elimination kinetics of N,N-dimethylcarbamates use this approach. researchgate.net By calculating the Gibbs free energy of activation (ΔG‡) for a reaction, researchers can estimate the rate constant. DFT and ab initio calculations provide the necessary energetic and vibrational frequency data for the reactants and the transition state. researchgate.netresearchgate.net For example, the study of the gas-phase pyrolysis of carbamates involves identifying the transition state for the transfer of a β-hydrogen atom to the carbonyl oxygen, which is the rate-determining step. researchgate.net The calculated activation parameters can then be compared to experimental kinetic data to validate the proposed mechanism.
Solvent Effects on Reactivity and Structure
The solvent environment can significantly influence the structure, stability, and reactivity of molecules like this compound. Computational models, particularly continuum reaction field models, are used to investigate these effects.
Studies on methyl N,N-dimethylcarbamate have shown that, unlike amides, the rotational barrier around the C-N bond is largely insensitive to the polarity of the solvent. researchgate.net Calculations suggest this is due to a relatively small molecular dipole moment. researchgate.net Furthermore, dimethylcarbamates are less effective hydrogen-bond acceptors compared to amides, making their rotational barriers less sensitive to hydrogen-bond-donating solvents. researchgate.net These computational findings explain experimental observations and highlight the subtle electronic differences between carbamates and amides. researchgate.net Solvation models are also critical in DFT studies of reaction mechanisms, as they provide a more realistic energetic landscape for reactions occurring in solution.
Structure-Reactivity Relationship Modeling (non-biological activity)
Modeling structure-reactivity relationships aims to connect a molecule's structural features to its chemical behavior. For this compound and its derivatives, this involves understanding how substitutions affect properties like decomposition rates or reactivity in synthetic reactions.
Theoretical studies on the elimination kinetics of 2-substituted ethyl N,N-dimethylcarbamates demonstrate this principle. researchgate.netresearchgate.net The calculations showed that the acidity of the β-hydrogen atom is a key factor influencing the elimination rate. researchgate.netresearchgate.net Substituents that increase this acidity lead to faster reaction rates. This provides a clear, non-biological structure-reactivity relationship that can be used to predict the stability and reactivity of other carbamates. These relationships are often rationalized by examining the electronic effects (inductive and resonance) of the substituents, which can be quantified using computational methods. researchgate.net
Applications in Chemical Synthesis and Materials Science Excluding Clinical/safety
Precursor in Organic Synthesis
Dimethylcarbamic acid serves as a fundamental building block and intermediate in the synthesis of more complex organic molecules. Its ability to undergo reactions like esterification and amidation makes it a valuable tool for organic chemists. cymitquimica.com
This compound is a crucial precursor for the synthesis of a diverse range of carbamate (B1207046) derivatives. smolecule.com These reactions typically involve the formation of an ester linkage at the carboxylic acid moiety. For instance, this compound reacts with various alcohols or phenols to produce the corresponding dimethyl carbamate esters. This reactivity is fundamental to its role as an intermediate.
The synthesis of these derivatives is a cornerstone of carbamate chemistry. The general stability of carbamate esters at room temperature makes them useful in numerous applications. The process can be generalized as the reaction of a carbamoyl (B1232498) chloride (like dimethylcarbamoyl chloride, a direct derivative of this compound) with an alcohol, displacing the chlorine atom to form the N,N-dimethylcarbamate.
Table 1: Examples of Reactions for Carbamate Derivative Synthesis
| Reactant 1 | Reactant 2 | Product Class | Significance |
|---|---|---|---|
| This compound | Alcohol / Phenol (B47542) | Dimethyl carbamate ester | Forms stable ester derivatives. |
| Dimethylcarbamoyl chloride | Amino alcohol | N,N-dimethylcarbamate | Carbamoylation at the oxygen atom. |
| Dimethylcarbamoyl chloride | Thiol | Thiolourethane | Formation of sulfur-containing carbamate analogs. |
Furthermore, the study of this compound serves as a model for understanding the mechanistic pathways of carbamate formation, aiding in the development of more efficient synthetic methodologies. smolecule.com
Beyond standard derivatives, this compound is employed as a foundational structure for creating novel and potentially valuable compounds with unique properties. smolecule.com Researchers utilize its carbamic acid template to design and synthesize new classes of molecules for various scientific applications. nih.gov
One area of research involves the synthesis of novel inhibitors for enzymes like fatty acid amide hydrolase (FAAH). nih.gov By systematically modifying the substituents on the carbamic acid template, scientists can investigate structure-activity relationships (SAR) to optimize the potency and selectivity of these new compounds. nih.gov For example, studies have shown that for certain FAAH inhibitors, a lipophilic N-alkyl substituent and a specific shape for the O-aryl substituent are requirements for optimal activity. nih.gov
Other research efforts have focused on synthesizing novel cholesteryl carbamate derivatives by reacting cholesteryl chloroformate with a range of amines, amides, and semicarbazides. orientjchem.org The use of organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) has been shown to accelerate these reactions, improving yields and reducing reaction times significantly. orientjchem.org
Role in Polymer Chemistry and Material Development
The dimethylcarbamate (B8479999) group is integral to the development of advanced polymers and functional materials, imparting specific properties and functionalities. smolecule.com
Polymers that incorporate carbamate linkages in their structure are a significant class of materials, with polyurethanes being a prominent example. wikipedia.org Research is actively exploring carbamate-based polymers for a variety of advanced applications.
A common method for creating carbamate-functional polymers involves a two-step process. First, a polymer with cyclic carbonate functional groups is synthesized. This is followed by a reaction with an amine, such as ammonia, which opens the cyclic carbonate ring to form a hydroxy-carbamate functional polymer. google.com These resulting polymers can be used in formulations for crosslinked coatings when mixed with resins like aminoplasts. google.com
Table 2: Research Focus on Carbamate-Based Polymers
| Polymer Application Area | Description | Potential Use | Source |
|---|---|---|---|
| Drug Delivery | Polymers designed to encapsulate and release therapeutic agents in a controlled manner. | Targeted therapies, reduced side effects. | |
| Biocompatible Materials | Materials designed to be compatible with living tissues, minimizing immune response. | Medical implants, tissue engineering scaffolds. | |
| Self-Healing Materials | Polymers capable of repairing damage automatically and autonomously. | Increased lifespan of materials, enhanced safety. |
The incorporation of carbamate structures into the design of ionic liquids (ILs) is an emerging area of materials science. These carbamate-based ILs are being investigated for their potential in catalysis and electrochemical applications.
Alkyl carbamate ionic liquids can be synthesized from the reaction of carbon dioxide with an amine. figshare.com The resulting dimethylcarbamate ionic liquid is characterized as a low-boiling, hydrophilic, and water-soluble liquid. figshare.com This synthesis route presents a method for CO₂ utilization. A non-isocyanate approach for preparing carbamate-containing ionic liquids has also been developed using 1,1′-carbonyldiimidazole (CDI) as a key reagent. rsc.org This method involves reacting CDI first with an alcohol or thiol, followed by an amine, and subsequent quaternization to produce the final ionic liquid. rsc.org
The ability to functionalize molecules with the dimethylcarbamate group is being leveraged to create advanced materials with tailored properties. For instance, researchers have developed functionalized diazocines containing alcohol and amine groups derived from this compound chemistry. These molecules can act as molecular switches within photo- and mechanoresponsive polymers, changing their properties in response to light or mechanical stress.
Another example is the creation of carbamate cross-linked cellulose (B213188) films. nih.gov In this process, cellulose is dissolved in an ionic liquid, cast into a film, and then treated with a diisocyanate. This forms carbamate cross-links within the cellulose matrix. The properties of these films, such as their water retention values, can be tuned by changing the hydrophobicity of the linker group in the carbamate bridges. nih.gov
Catalysis Research and Development
This compound and its derivatives, notably its corresponding salt dimethylammonium dimethylcarbamate, are significant compounds in the field of catalysis. Research has explored their roles both as reagents in catalyzed synthetic processes and as key intermediates in technologies aimed at the conversion of carbon dioxide (CO₂) into valuable chemicals. These applications leverage the unique reactivity of the carbamate functional group and its formation from the reaction of dimethylamine (B145610) and CO₂.
As a Reagent in Catalytic Processes
This compound, often in the form of its stable salt dimethylammonium dimethylcarbamate (DIMCARB), serves as a valuable, non-gaseous source of dimethylamine for catalytic reactions. researchgate.net One of the primary applications is in the direct amidation of carboxylic acids to form N,N-dimethyl-substituted tertiary amides. researchgate.net This transformation is a cornerstone of organic synthesis, as the amide bond is prevalent in a vast number of chemical compounds. researchgate.net
In these processes, transition metal complexes, particularly those of Group (IV) metals, are employed as catalysts. researchgate.net Research has demonstrated that titanium(IV) and zirconium(IV) compounds, such as ZrCl₄, can effectively catalyze the direct amidation of non-activated carboxylic acids using dimethylammonium dimethylcarbamate as the amine source. researchgate.net This method presents an efficient pathway for creating amide bonds, generating the desired products in good to excellent yields while avoiding reagents with poor atom economy that are common in traditional amide coupling reactions. researchgate.net The reaction typically requires techniques to remove the water formed during the dehydrative reaction to prevent catalyst deactivation. researchgate.net
Table 1: Catalytic Amidation Using a this compound Derivative
Representative data for the Lewis acid-catalyzed direct amidation of carboxylic acids using dimethylammonium dimethylcarbamate as the amine source.
| Carboxylic Acid | Catalyst (mol %) | Product | Yield | Source |
|---|---|---|---|---|
| Non-activated carboxylic acids | TiCl₄ or ZrCl₄ (20 mol %) | N,N-dimethyl-substituted tertiary amides | Good to Excellent | researchgate.net |
Application in CO₂ Conversion Technologies
The formation of this compound from dimethylamine and CO₂ is a reversible reaction that lies at the heart of its application in carbon capture and utilization (CCU) technologies. Catalytic systems are being developed to leverage this reaction, fixing CO₂ into more valuable chemical products. researchgate.net
One innovative approach involves an integrated system for CO₂ capture and its subsequent electrochemical conversion to syngas (a mixture of CO and H₂). technologypublisher.com In this system, CO₂ reacts with an amine in a dimethyl sulfoxide (B87167) (DMSO) medium to form carbamic acid. technologypublisher.com This carbamic acid then serves as the electrolyte in an electrochemical cell, where catalysts facilitate its conversion. technologypublisher.com This method is noted for its high efficiency, achieving a 1:1 amine-to-CO₂ reaction ratio and minimizing the formation of unwanted byproducts. technologypublisher.com The use of different catalysts allows for the targeted production of CO or H₂ with high selectivity. technologypublisher.com
Another significant application is the direct synthesis of carbamic acid esters from low-concentration CO₂, similar to that found in industrial exhaust gas. nih.gov This process utilizes an organic catalyst, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which functions as both a CO₂ capture agent and a catalyst, in conjunction with a regenerable silicon-based reagent. nih.gov The reaction converts amines and CO₂ into a variety of N-aryl and N-alkyl carbamic acid esters, which are important precursors for agrochemicals, pharmaceuticals, and the production of isocyanates. researchgate.netnih.gov This metal-free catalytic system represents a promising route for converting waste CO₂ into valuable chemical feedstocks. nih.gov
Table 2: Research Findings in CO₂ Conversion Involving Carbamic Acid Intermediates
Summary of key research findings on the catalytic conversion of carbon dioxide where carbamic acid acts as a crucial intermediate.
| Technology | Catalyst/Reagent System | Product(s) | Key Findings/Yields | Source |
|---|---|---|---|---|
| Electrochemical Syngas Production | Silver or Zinc catalysts in DMSO | Syngas (CO, H₂) | Faradaic efficiencies up to ~88% for CO (Silver catalyst) and ~80% for H₂ (Zinc catalyst). | technologypublisher.com |
| Direct Synthesis of Carbamic Acid Esters | DBU (catalyst) with Si(OMe)₄ | N-aryl, N-alkyl, and bis carbamic acid esters | Yields of 45-77% for N-aryl and 84-89% for N-alkyl and bis esters. | nih.gov |
Environmental Fate and Degradation Pathways Mechanistic Studies, Not Ecotoxicity
Abiotic Degradation Mechanisms
Abiotic degradation processes, namely photodegradation and hydrolysis, are the primary pathways for the transformation of dimethylcarbamic acid in the environment. These non-biological reactions are critical in determining the compound's concentration and persistence.
Direct photodegradation studies specifically targeting this compound are not extensively documented in scientific literature. Its role in environmental photochemistry is more commonly observed as a transient product resulting from the photodegradation of more complex parent compounds. For instance, the carbamate (B1207046) pesticide pirimicarb (B1678450) is known to decompose when irradiated with UV light (lambda > 280 nm). nih.gov In the presence of photocatalysts like silver-doped Y zeolite (AgY) or under certain acidic conditions, one of the identified degradation products of pirimicarb is N,N-dimethylcarbamic acid. researchgate.netresearchgate.netinderscienceonline.com The stability of aqueous solutions of pirimicarb to UV light is low, with a half-life of less than a day, suggesting that its degradation products, including this compound, would form under sunlit environmental conditions. nih.gov
General photostability testing for related carbamate compounds, such as ethyl dimethylcarbamate (B8479999), follows established guidelines like ICH Q1B, which specifies exposure to 1.2 million lux hours to assess degradation. While not specific to this compound, these protocols indicate the types of conditions under which carbamate structures are evaluated for photosensitivity.
Hydrolysis is the most significant abiotic degradation pathway for this compound. The compound is notably unstable in water and readily decomposes. This reaction involves the cleavage of the carbamic acid to yield dimethylamine (B145610) and carbon dioxide. sci-hub.se
The formation of this compound itself is often a result of the rapid hydrolysis of other compounds. Dimethylcarbamoyl chloride, for example, reacts quickly with water or moisture to form this compound and hydrochloric acid. nih.govnoaa.gov This precursor is highly reactive, with a hydrolysis half-life of approximately six minutes at 0°C. nih.gov The subsequent degradation of the resulting this compound is also rapid.
The rate of hydrolysis for carbamate esters, which are derivatives of this compound, is influenced by pH. Hydrolysis is generally faster under either acidic or alkaline conditions. In the case of pirimicarb degradation, N-N-dimethylcarbamic acid is formed as a stable product under acidic conditions, which appears to contradict its general instability. researchgate.netresearchgate.net This suggests that under specific acidic pH, its formation from the parent pesticide is favored, and it may persist relative to other degradation pathways of pirimicarb before it ultimately undergoes its own hydrolysis. researchgate.netresearchgate.net
Table 1: Hydrolysis of this compound
| Reactant | Conditions | Products | Reference |
|---|---|---|---|
| This compound | Aqueous solution | Dimethylamine, Carbon Dioxide | , sci-hub.se |
Biotic Degradation Mechanisms (Biodegradation Pathways)
The rapid rate of abiotic hydrolysis of this compound means that biotic degradation is not considered a primary environmental fate pathway. nih.gov The compound's instability in water suggests it is unlikely to persist long enough to be significantly metabolized by microorganisms in soil or aquatic systems.
However, information on related compounds provides some context. Enzymatic hydrolysis is a known metabolic pathway for carbamate pesticides within biological systems, such as the liver in mammals. nih.gov This process also results in the cleavage of the carbamate structure. Furthermore, some stable carbamate derivatives, like ethyl dimethylcarbamate, have been detected in the effluents of biological wastewater treatment plants, indicating a degree of resistance to biodegradation for certain related structures. rsc.org This suggests that if this compound were more stable, its susceptibility to microbial degradation would be a relevant consideration.
Methodologies for Environmental Detection and Monitoring
Direct detection and monitoring of this compound in environmental samples are challenging due to its rapid degradation. Analytical methods have therefore focused on its more stable precursors or derivatives.
A prominent method has been developed for the detection of N,N-dimethylcarbamoyl chloride (DMCC), a precursor to this compound. researchgate.netacs.org This technique involves the derivatization of DMCC with ethanol (B145695) to create the more stable compound, ethyl N,N-dimethylcarbamate. The resulting ester is then analyzed using gas chromatography coupled with a mass spectrometer (GC-MS) in selected ion monitoring mode. This method is selective and demonstrates good linearity, with a limit of detection (LOD) of 0.2 ppm and a limit of quantification (LOQ) of 0.7 ppm in real Vilsmeier reaction matrices. researchgate.netacs.org
For atmospheric monitoring of DMCC, a method involving adsorption onto Tenax® packing material has been used. The adsorbed compound is then flush-desorbed at high temperature (300°C) and analyzed with a Hall electrolytic chlorine-sensitive detector. This approach can detect DMCC levels as low as 0.05 parts per billion (v/v) in industrial air when sampling a 48-liter volume. researchgate.net
Table 2: Analytical Methods for Precursors of this compound
| Analyte | Method | Instrumentation | Application | Reference |
|---|---|---|---|---|
| N,N-Dimethylcarbamoyl Chloride (DMCC) | Derivatization with ethanol to form ethyl N,N-dimethylcarbamate | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in reaction matrices | researchgate.net, acs.org |
Future Directions and Research Opportunities
Advancements in Sustainable Synthesis Methodologies
A significant thrust in modern chemistry is the development of environmentally benign synthesis routes, and research into dimethylcarbamic acid is no exception. Future work will likely prioritize the reduction of hazardous waste and the use of renewable resources and energy-efficient processes.
One of the most promising advancements is the use of dimethylammonium dimethylcarbamate (B8479999) (dimcarb) as a green solvent and reagent. rsc.orgresearchgate.netresearchgate.net Formed from the reversible reaction of two gases, dimethylamine (B145610) and carbon dioxide, dimcarb is a type of "distillable" ionic liquid. researchgate.netmdpi.com This unique property allows for simple product separation and quantitative recovery and recycling of the solvent, significantly improving the sustainability of chemical processes. researchgate.netresearchgate.net Research has demonstrated its effectiveness in facilitating reactions and enabling the immobilization and recycling of expensive homogeneous catalysts, a common challenge in industrial-scale aminofunctionalization reactions. rsc.org
Further sustainable approaches include one-pot protocols that minimize waste by reducing the number of purification steps. For example, a one-pot synthesis of spiro-dimers has been developed using dimcarb as the solvent and hydrogen peroxide as a benign oxidant, completely avoiding toxic organic solvents and the need for chromatographic purification. mdpi.com The development of reusable, solid catalysts, such as sulfonic acid-functionalized ionic liquids, also represents a key strategy for greener production of dimethylcarbamate derivatives like methylene (B1212753) diphenyl dimethylcarbamate. researchgate.net
The use of carbon dioxide as a direct C1 feedstock is a cornerstone of future sustainable chemistry. researchgate.net Developing efficient catalytic systems for the direct synthesis of dimethylcarbamates and their precursors, such as dimethyl carbonate (DMC), from CO2 remains a major goal. researchgate.net Success in this area would not only provide a value-added application for a greenhouse gas but also offer a safer alternative to traditional, more hazardous reagents like phosgene (B1210022). researchgate.net
Table 1: Examples of Sustainable Methodologies in Dimethylcarbamate Chemistry
| Methodology | Description | Key Advantages | Reference(s) |
|---|---|---|---|
| Reactive Ionic Liquid (dimcarb) | Use of dimethylammonium dimethylcarbamate as both a solvent and reactant. | Catalyst immobilization and recycling; easy, energy-efficient solvent recovery; use of CO2 as a feedstock. | rsc.orgresearchgate.netresearchgate.netmdpi.com |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduced solvent use, less waste, increased efficiency, avoidance of complex purification. | mdpi.com |
| Reusable Catalysts | Employing functionalized ionic liquids that can be recovered and reused over multiple cycles. | Lower catalyst cost, reduced waste stream, improved process economy. | researchgate.net |
| Green Oxidants | Utilizing environmentally friendly oxidizing agents like hydrogen peroxide. | Avoids toxic heavy-metal oxidants; byproduct is water. | mdpi.com |
Exploration of Novel Reactivity and Transformation Pathways
While the fundamental reactivity of this compound is understood, there is considerable room to explore new transformations and reaction pathways. This compound is often a transient species, which makes its study challenging but also opens opportunities for harnessing its unique in-situ reactivity. researchgate.net
Theoretical studies have detailed its formation via the gas-phase elimination of 2-substituted ethyl N,N-dimethylcarbamates, which proceed through a six-membered cyclic transition state. researchgate.net The unstable this compound intermediate then rapidly decomposes into dimethylamine and carbon dioxide. researchgate.net Understanding and controlling the stability of this intermediate is a key area for future research, potentially allowing it to be trapped or funneled into new productive reactions.
Recent research has focused on expanding its synthetic utility through multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. Methodologies have been developed for the triflic acid-promoted synthesis of functionalized S-benzyl dithiocarbamates and other structures using dimcarb, showcasing the potential for rapid assembly of molecular complexity. rsc.orgmonash.edu
Furthermore, the hydrogenation of dimethylcarbamate derivatives is a pathway of significant interest, particularly for the production of methanol (B129727) from CO2. umich.edu Computational studies have begun to map out the complex reaction networks involved in ruthenium-catalyzed hydrogenation, identifying dimethylammonium dimethylcarbamate as a key intermediate and exploring the competing C-O versus C-N bond cleavage pathways. umich.edu Future experimental work will be crucial to validate these theoretical pathways and develop catalysts that can selectively steer the reaction toward desired products. Other novel transformations include its reaction with isocyanates to form ureas and its formation from the oxidation of N,N-dimethylformamide (DMF) under certain conditions. smolecule.comnih.gov
Integration of Advanced Computational Chemistry and Experimental Studies
The synergy between computational modeling and experimental work is critical for advancing the chemistry of this compound. Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of this system. researchgate.netresearchgate.netumich.edunih.gov
Computational studies have provided deep insights into:
Reaction Mechanisms: DFT calculations have elucidated the concerted, asynchronous nature of the transition states in elimination reactions that form this compound. researchgate.net They have also been used to challenge and revise previously proposed mechanisms for the formation of the ionic liquid dimcarb. researchgate.net
Structural Elucidation: High-level computational methods have been used to determine the most stable structures of dimcarb aggregates and to definitively confirm the non-planar geometry of the carbamic acid monomer. researchgate.netnih.gov
CO2 Capture and Activation: Theoretical models have shown that the clustering of dimethylamine molecules plays a crucial role in lowering the energy barrier for the reaction with CO2, making the formation of carbamic acid significantly more favorable. nih.gov
Catalytic Cycles: The entire catalytic cycle for the hydrogenation of CO2 to methanol via dimethylcarbamate intermediates has been mapped out using DFT, providing a guide for the rational design of new catalysts. umich.edu
The future will see an even deeper integration of these approaches. For instance, computational screening can predict promising catalyst candidates or novel derivatives, which can then be synthesized and tested experimentally. Conversely, experimental results, such as kinetic data or spectroscopic observations, provide essential benchmarks for refining and validating theoretical models. Joint experimental and theoretical studies have already proven highly successful in confirming reaction mechanisms for CO2 conversion. nih.gov The continued development of computational methods that balance accuracy with efficiency will be essential for tackling larger and more complex reactive systems involving this compound. umich.edunih.gov
Table 2: Application of Computational Methods in this compound Research
| Computational Method | Application Area | Key Findings | Reference(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Kinetics & Mechanisms | Elucidation of a six-membered cyclic transition state for carbamate (B1207046) elimination; modeling of CO2 capture by amine clusters. | researchgate.netnih.gov |
| DFT / Coupled Cluster (CC) | Structure & Spectroscopy | Confirmation of the non-planar structure of carbamic acid; determination of stable ionic liquid (dimcarb) conformations. | researchgate.netnih.gov |
| DFT with Path Finding Tools | Catalysis | Mapping of hydrogenation pathways for converting dimethylcarbamate to methanol; analysis of competing C-O vs. C-N cleavage. | umich.edu |
| Continuum Reaction Field Models | Solvent Effects | Explained the observed insensitivity of the C-N rotational barrier in methyl N,N-dimethylcarbamate to solvent polarity. | researchgate.net |
Development of Tailored this compound Derivatives for Niche Applications
A major driving force for research in this area is the synthesis of novel dimethylcarbamate derivatives with specific, tailored functions. The dimethylcarbamate moiety is a versatile functional group that can be incorporated into a wide range of molecular architectures to impart desired properties. smolecule.comacs.org
Pharmaceuticals: The carbamate group is a well-established pharmacophore. acs.orgnih.gov Derivatives of this compound are central to drugs like the anti-Alzheimer's agent Rivastigmine (B141), which functions by inhibiting the acetylcholinesterase enzyme. smolecule.comnih.gov Future research will focus on designing new inhibitors with enhanced potency and selectivity by modifying the molecular scaffold, such as by varying alkyl chain lengths or aromatic substituents to optimize interactions with the enzyme's active site. tandfonline.com Other derivatives, like the compound SP-04, are being explored for neuroprotective effects against conditions like amyloid-beta toxicity.
Agrochemicals: Dimethylcarbamates have a long history of use as pesticides and herbicides. researchgate.netsmolecule.com Research continues to generate new derivatives with improved efficacy and better safety profiles. For example, novel pesticidal esters of N,N-dimethyl-carbamic acid with thieno[3,4-c]pyrazole cores have shown potent insecticidal activity. google.com Similarly, new herbicidal compounds incorporating the dimethylcarbamate structure within complex barbituric acid derivatives are being developed. mdpi.com
Materials Science: The ability to functionalize molecules with the dimethylcarbamate group is being exploited in the development of advanced materials. Researchers have synthesized functionalized diazocines containing alcohol and amine groups, derived from this compound chemistry, which can act as molecular switches in photo- and mechanoresponsive polymers. beilstein-journals.org
The overarching goal is to establish clear structure-activity relationships, enabling the rational design of derivatives for highly specific and demanding applications, from targeted drug delivery to smart materials.
Addressing Research Challenges and Knowledge Gaps
Despite significant progress, several challenges and knowledge gaps remain, which will shape future research directions.
Intermediate Instability: The inherent instability of this compound, which readily decomposes to dimethylamine and CO2, is a major experimental hurdle. researchgate.net This makes its isolation and direct use difficult. A key challenge is to develop methods for its in-situ generation and immediate use or to design strategies to stabilize the molecule, perhaps within specific catalytic pockets or coordination complexes.
Mechanistic Uncertainties: While many reaction pathways have been illuminated, particularly through computational chemistry, gaps in our understanding persist. For example, the precise mechanisms for industrially relevant processes, such as the formation of isocyanates from dimethyl carbonate and amines, are still being actively investigated. researchgate.net
Greener Reagents: A persistent challenge is the reliance on hazardous reagents like dimethylcarbamoyl chloride in some synthetic routes. nih.gov Although it is a versatile intermediate, its genotoxic properties are a concern. nih.govresearchgate.net A major research goal is to develop alternative, safer synthetic equivalents or pathways that completely avoid such toxic compounds.
Catalyst Selectivity and Efficiency: In catalytic applications, such as the hydrogenation of CO2 derivatives, achieving high selectivity for the desired product (e.g., methanol) over unwanted side products (e.g., trimethylamine) is a significant challenge. umich.edu This requires the development of highly sophisticated catalysts that can precisely control bond-breaking and bond-forming events.
Bridging the Pressure and Materials Gap: Many catalytic studies, especially computational ones, are performed under idealized conditions (e.g., in the gas phase). Translating these findings to real-world conditions of high pressure, complex solvent systems, and heterogeneous catalysts remains a significant challenge that requires close collaboration between theoretical and experimental chemists.
Addressing these challenges will be crucial for fully realizing the scientific and industrial potential of this compound and its diverse family of derivatives.
Q & A
Q. Q1. What are the standard synthetic routes for dimethylcarbamic acid derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound derivatives are typically synthesized via nucleophilic substitution or esterification reactions. For example, carbamate esters are formed by reacting dimethylcarbamoyl chloride with alcohols under anhydrous conditions. Reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios critically affect yields. Lower temperatures (0–5°C) minimize side reactions like hydrolysis, while excess alcohol drives esterification to completion. Purification via column chromatography or recrystallization is essential to isolate high-purity products .
Q. Q2. How can researchers validate the structural identity of this compound derivatives using spectroscopic techniques?
Methodological Answer: Key techniques include:
- NMR : <sup>1</sup>H NMR identifies methyl groups (δ ~2.8–3.2 ppm for N(CH3)2) and carbamate carbonyls (δ ~155–160 ppm in <sup>13</sup>C NMR).
- IR : Carbamate C=O stretches appear at ~1700–1750 cm<sup>−1</sup>.
- Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., C14H17N3O2 derivatives require exact mass matching within 3 ppm).
Cross-referencing with literature data (e.g., NIST Chemistry WebBook ) ensures accuracy.
Q. Q3. What factors influence the hydrolytic stability of this compound esters in aqueous media?
Methodological Answer: Stability depends on pH, temperature, and steric effects. Carbamates hydrolyze faster under acidic or alkaline conditions via nucleophilic attack on the carbonyl. For instance, at pH > 9, hydroxide ions cleave the carbamate bond, releasing CO2 and amines. Bulky substituents (e.g., benzyl groups) slow hydrolysis by steric hindrance. Accelerated stability studies (e.g., 40°C/75% RH) combined with HPLC monitoring are recommended to quantify degradation kinetics .
Advanced Research Questions
Q. Q4. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives across studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or compound purity. To address this:
Replicate Experiments : Use standardized protocols (e.g., ISO 10993 for cytotoxicity).
Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
Purity Verification : Re-analyze compounds via HPLC-MS to rule out degradation.
Cross-disciplinary collaboration (e.g., combining synthetic chemistry with bioassay expertise) enhances data reliability .
Q. Q5. What advanced computational methods can predict the reactivity of this compound in novel chemical environments?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model carbamate bond cleavage energetics and transition states. Molecular dynamics simulations predict solvation effects in solvents like DMSO or water. Parameters such as Fukui indices identify nucleophilic/electrophilic sites. Validate predictions with experimental kinetics (e.g., Arrhenius plots) .
Q. Q6. How can researchers design experiments to assess the environmental persistence of this compound derivatives?
Methodological Answer: Employ OECD Guidelines 307 (soil degradation) and 309 (water-sediment systems). Use <sup>14</sup>C-labeled compounds to track mineralization rates via liquid scintillation counting. Assess photostability under simulated sunlight (e.g., Xenon arc lamps). Combine with QSAR models to extrapolate data to untested derivatives .
Reproducibility and Data Management
Q. Q7. What steps ensure reproducibility in synthesizing and characterizing this compound derivatives?
Methodological Answer:
- Detailed Protocols : Document reaction parameters (e.g., stirring speed, inert gas flow).
- Reference Standards : Use commercially available carbamates (e.g., NIST-certified) for instrument calibration.
- Data Sharing : Deposit raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or ICSPR .
Q. Q8. How should researchers handle conflicting spectroscopic data when reporting new this compound compounds?
Methodological Answer: Re-run analyses under identical conditions and compare with literature (e.g., Beilstein CrossFire). If inconsistencies persist, employ orthogonal methods:
- X-ray Crystallography : Resolves ambiguities in stereochemistry.
- 2D NMR (COSY, HSQC) : Clarifies proton-carbon correlations.
Disclose all conflicting data in supplementary materials with a discussion of potential causes (e.g., solvent artifacts) .
Ethical and Literature Practices
Q. Q9. What strategies mitigate bias in literature reviews on this compound applications?
Methodological Answer:
- Systematic Reviews : Use PRISMA guidelines to screen databases (SciFinder, PubMed) and avoid exclusion of negative results.
- Critical Appraisal : Assess study quality via tools like GRADE for bioactivity studies.
- Citation Diversity : Include non-English journals and preprints to reduce geographic bias .
Q. Q10. How can researchers ethically address gaps in this compound toxicology data?
Methodological Answer: Prioritize in silico predictions (e.g., OECD Toolbox) to minimize animal testing. Collaborate with regulatory bodies (e.g., EPA) to align assays with Tiered Testing frameworks. Transparently report limitations in publications to guide future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
